Cas no 2138109-97-2 (2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid)
2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1159852
- 2138109-97-2
- 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid
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- Inchi: 1S/C9H12N2O3/c1-9(2,3)8-10-5(4-12)6(11-8)7(13)14/h4H,1-3H3,(H,10,11)(H,13,14)
- InChI Key: CHZLHRBQAZEAQP-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=O)NC(C(C)(C)C)=N1)=O
Computed Properties
- Exact Mass: 196.08479225g/mol
- Monoisotopic Mass: 196.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83Ų
2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159852-1.0g |
2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid |
2138109-97-2 | 1g |
$0.0 | 2023-06-08 |
2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid
Research Brief on 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid (CAS: 2138109-97-2): Recent Advances and Applications
The compound 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid (CAS: 2138109-97-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and small-molecule modulators of protein-protein interactions. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, synthetic utility, and emerging biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid as a key building block in the development of selective kinase inhibitors. The research team utilized the formyl and carboxylic acid functional groups to create a series of derivatives targeting the ATP-binding site of specific kinases involved in inflammatory pathways. Molecular docking studies revealed that derivatives incorporating this scaffold showed improved binding affinity compared to conventional inhibitors, with IC50 values in the low micromolar range for several kinase targets.
In the area of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported on the compound's utility in creating novel antibacterial agents. The study focused on modifying the imidazole core to enhance membrane permeability while maintaining activity against drug-resistant bacterial strains. The lead compound derived from 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid demonstrated promising activity against both Gram-positive and Gram-negative pathogens, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
The synthetic accessibility of 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid has been improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described an optimized large-scale synthesis route that achieves >85% yield while minimizing environmental impact through green chemistry principles. This development is particularly significant for pharmaceutical applications where multi-gram quantities of the compound are required for preclinical studies.
Emerging applications in chemical biology have expanded the utility of this compound beyond traditional medicinal chemistry. Researchers at several institutions have employed 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid as a versatile handle for bioconjugation strategies, enabling the creation of chemical probes for studying protein function and cellular pathways. The compound's stability under physiological conditions and its selective reactivity make it particularly valuable for these applications.
Looking forward, the unique properties of 2-tert-butyl-5-formyl-1H-imidazole-4-carboxylic acid position it as a valuable scaffold for addressing current challenges in drug discovery, particularly in the development of targeted therapies and overcoming drug resistance. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design and as a component of covalent inhibitors, suggesting that its full therapeutic potential is yet to be realized.
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